N-Pyrazinylcarbonyl-L-phenylalanine-d8: A Technical Guide for Researchers
N-Pyrazinylcarbonyl-L-phenylalanine-d8: A Technical Guide for Researchers
An In-depth Examination of a Key Deuterated Internal Standard for Pharmacokinetic Studies of Bortezomib
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a stable, isotopically labeled derivative of N-Pyrazinylcarbonyl-L-phenylalanine, a critical chemical intermediate in the synthesis of the proteasome inhibitor drug, Bortezomib. More significantly, N-Pyrazinylcarbonyl-L-phenylalanine is also a major metabolite of Bortezomib.[1][2] This dual role makes its deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine-d8, an indispensable tool for researchers and drug development professionals, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Bortezomib and its metabolites in biological matrices.[3][4]
This technical guide provides a comprehensive overview of N-Pyrazinylcarbonyl-L-phenylalanine-d8, including its chemical properties, synthesis, application in experimental protocols, and its role in the broader context of Bortezomib's metabolism.
Core Chemical and Physical Data
A summary of the key chemical and physical properties of N-Pyrazinylcarbonyl-L-phenylalanine-d8 and its non-deuterated counterpart is presented below. The deuteration adds approximately 8 atomic mass units to the molecular weight.
| Property | N-Pyrazinylcarbonyl-L-phenylalanine-d8 | N-Pyrazinylcarbonyl-L-phenylalanine |
| CAS Number | 1331912-47-0 [No results found] | 114457-94-2[5] |
| Molecular Formula | C₁₄H₅D₈N₃O₃ | C₁₄H₁₃N₃O₃[5] |
| Molecular Weight | ~279.32 g/mol | 271.27 g/mol [5] |
| IUPAC Name | (2S)-3-(phenyl-d5)-2-(pyrazine-2-carbonylamino)propanoic acid-2,3,3-d3 | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[5] |
Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine and its Deuterated Analog
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine is a crucial step in the production of Bortezomib. Several synthetic routes have been described in the literature, generally involving the coupling of pyrazine-2-carboxylic acid with L-phenylalanine or its ester derivative.[6][7] The synthesis of the deuterated analog follows a similar pathway, utilizing deuterated L-phenylalanine (L-phenylalanine-d8) as a starting material.
Representative Synthetic Scheme
A common approach involves the activation of pyrazine-2-carboxylic acid, followed by its reaction with L-phenylalanine methyl ester, and subsequent hydrolysis of the ester to yield the final product. The synthesis of the deuterated version would substitute L-phenylalanine-d8 methyl ester.
Application in Bioanalytical Methods
The primary application of N-Pyrazinylcarbonyl-L-phenylalanine-d8 is as an internal standard (IS) in LC-MS/MS methods for the quantification of Bortezomib and its metabolites in biological samples such as plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and precision of the analytical results.[8]
Experimental Protocol: Quantification of Bortezomib in Human Plasma
The following is a representative experimental protocol for the quantification of Bortezomib in human plasma using an LC-MS/MS method, which would typically employ a deuterated internal standard like N-Pyrazinylcarbonyl-L-phenylalanine-d8 or a deuterated form of the parent drug itself.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., N-Pyrazinylcarbonyl-L-phenylalanine-d8 in methanol).
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Conditions |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bortezomib: m/z 385.2 → 258.1; IS (hypothetical for N-Pyrazinylcarbonyl-L-phenylalanine-d8): m/z 280.3 → [product ion] |
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Role in Bortezomib Metabolism
Bortezomib undergoes extensive metabolism in humans, primarily through oxidation by cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP1A2).[9] One of the major metabolic pathways is oxidative deboronation, which cleaves the boronic acid moiety from the parent drug. This process leads to the formation of several metabolites, including N-Pyrazinylcarbonyl-L-phenylalanine.[1][2]
The formation of N-Pyrazinylcarbonyl-L-phenylalanine as a metabolite underscores the importance of using its deuterated form as an internal standard. This allows for the simultaneous and accurate quantification of both the parent drug and this key metabolite, providing a more complete pharmacokinetic profile of Bortezomib.
Conclusion
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a vital tool in the development and clinical application of the anticancer drug Bortezomib. Its use as an internal standard in LC-MS/MS assays enables the precise and accurate measurement of Bortezomib and its metabolites in biological fluids. A thorough understanding of its synthesis, analytical application, and its place within the metabolic fate of Bortezomib is essential for researchers in pharmacology, drug metabolism, and clinical diagnostics. This guide provides a foundational understanding for these professionals, facilitating the robust and reliable bioanalysis required for advancing cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 7. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. go.drugbank.com [go.drugbank.com]
